![molecular formula C8H3ClN2S B13922086 7-Chlorothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B13922086.png)
7-Chlorothieno[3,2-b]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chlorothieno[3,2-b]pyridine-3-carbonitrile is an organic compound belonging to the class of thienopyridines. It is characterized by a fused ring structure consisting of a thiophene ring and a pyridine ring, with a chlorine atom at the 7th position and a cyano group at the 3rd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorothieno[3,2-b]pyridine-3-carbonitrile typically involves the reaction of 3,4-dichloropyridine with thioacetic acid in the presence of a base such as sodium hydroxide. The intermediate product, 3,4-dichloro-5-chloropyridine, is then reacted with carbon disulfide in the presence of sodium carbonate to form 7-chlorothieno[3,2-b]pyridine. Finally, this intermediate is treated with silver cyanide under basic conditions to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 7-Chlorothieno[3,2-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides and sulfones, and reduction to form thiols.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Various substituted thienopyridines.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Aplicaciones Científicas De Investigación
7-Chlorothieno[3,2-b]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 7-Chlorothieno[3,2-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
7-Chlorothieno[3,2-b]pyridine: A closely related compound with similar structural features but without the cyano group.
Thieno[3,2-b]pyridine: The parent compound without the chlorine and cyano substituents.
7-Chlorothieno[3,2-b]pyridine-6-carbonitrile: Another derivative with the cyano group at a different position.
Uniqueness: 7-Chlorothieno[3,2-b]pyridine-3-carbonitrile is unique due to the presence of both chlorine and cyano groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C8H3ClN2S |
|---|---|
Peso molecular |
194.64 g/mol |
Nombre IUPAC |
7-chlorothieno[3,2-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H3ClN2S/c9-6-1-2-11-7-5(3-10)4-12-8(6)7/h1-2,4H |
Clave InChI |
ZEDLAQHUOMAQSL-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C(=CSC2=C1Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


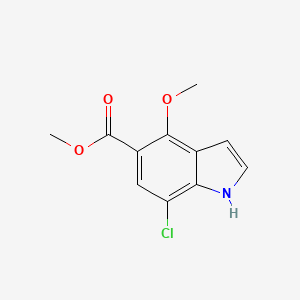
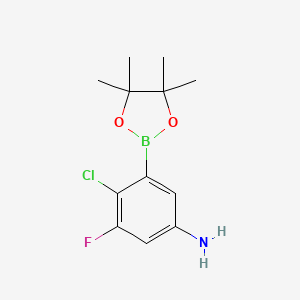
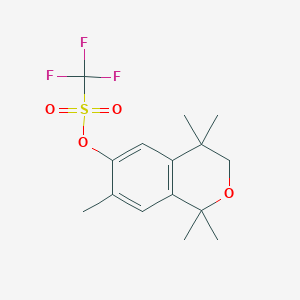
![Bis(dibenzo[b,d]thiophen-3-yl)amine](/img/structure/B13922036.png)
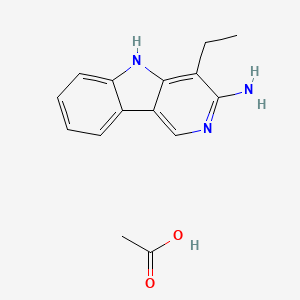

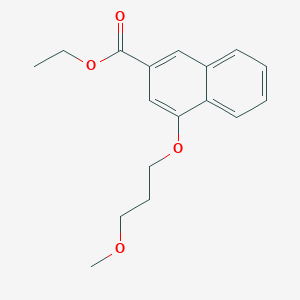
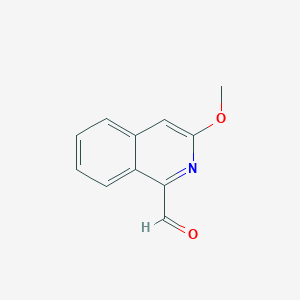
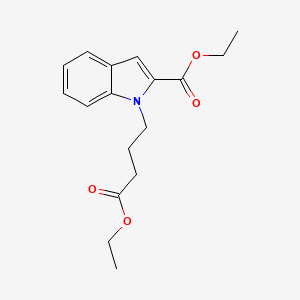
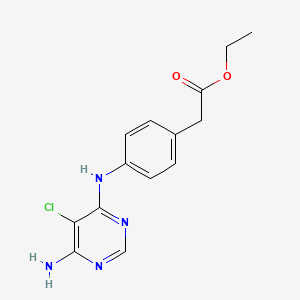
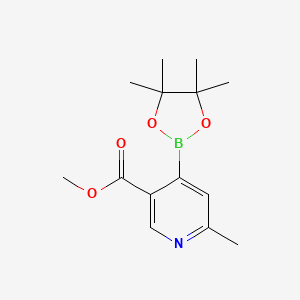
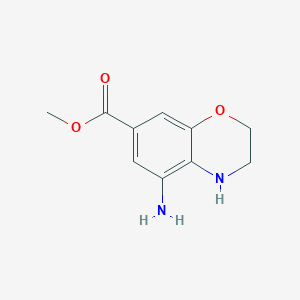

![2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B13922109.png)
